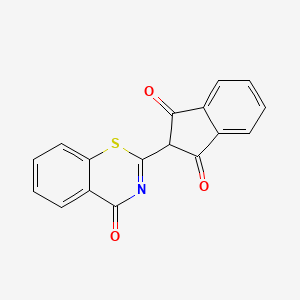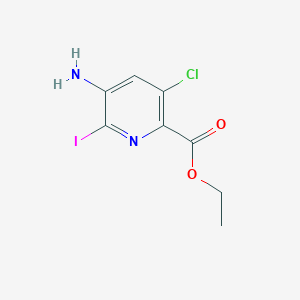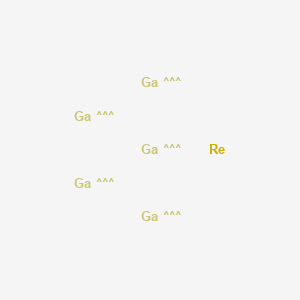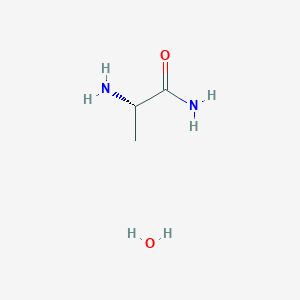![molecular formula C23H28N2OSi B12605214 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine CAS No. 917486-80-7](/img/structure/B12605214.png)
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine is a chemical compound that features a benzene ring substituted with a tert-butyl(diphenyl)silyl group and two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is catalyzed by agents like DMAP or imidazole . The protected intermediate is then subjected to further reactions to introduce the amine groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar protection and substitution reactions on a larger scale, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The silyl group can be substituted under specific conditions, often involving fluoride sources like TBAF or TAS-F.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Fluoride sources like TBAF or TAS-F are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield various amine derivatives.
科学的研究の応用
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicine: Could be used in the development of pharmaceuticals, particularly those requiring specific protection and deprotection strategies.
Industry: Utilized in the synthesis of advanced materials and intermediates for various industrial processes.
作用機序
The mechanism of action for 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group provides steric hindrance, protecting sensitive hydroxyl groups from unwanted reactions. This protection is particularly useful in multi-step organic syntheses where selective deprotection is required .
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilyl chloride: Another silyl protecting group, but with different steric and electronic properties.
Trimethylsilyl chloride: A less bulky silyl protecting group, often used for simpler protection needs.
Triisopropylsilyl chloride: Provides greater steric hindrance compared to trimethylsilyl chloride but less than tert-butyl(diphenyl)silyl chloride.
Uniqueness
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine is unique due to its combination of steric bulk and electronic properties, making it particularly resistant to acidic hydrolysis and nucleophilic attack. This makes it a valuable protecting group in complex organic syntheses where selective protection and deprotection are crucial .
特性
CAS番号 |
917486-80-7 |
|---|---|
分子式 |
C23H28N2OSi |
分子量 |
376.6 g/mol |
IUPAC名 |
4-[[tert-butyl(diphenyl)silyl]oxymethyl]benzene-1,2-diamine |
InChI |
InChI=1S/C23H28N2OSi/c1-23(2,3)27(19-10-6-4-7-11-19,20-12-8-5-9-13-20)26-17-18-14-15-21(24)22(25)16-18/h4-16H,17,24-25H2,1-3H3 |
InChIキー |
XCGLLBVAODVVRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=C(C=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl-](/img/structure/B12605161.png)
![3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605168.png)
![N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12605171.png)

![Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12605181.png)
![2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B12605182.png)


![Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12605204.png)
